2-((Benzyloxy)methyl)-6-bromonaphthalene
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 2-((Benzyloxy)methyl)-6-bromonaphthalene exhibits a complex three-dimensional arrangement characterized by the naphthalene core system with specific substitution patterns. Related benzyloxy-naphthalene compounds demonstrate distinctive structural features that provide insight into the organization of this molecular framework. The crystal structure of benzyl 2-naphthyl ether reveals a twisted conformation with a dihedral angle of 48.71 degrees between the phenyl ring and the naphthyl ring system. This conformational preference reflects the steric interactions between the aromatic rings and influences the overall molecular geometry.
The naphthalene core consists of two fused benzene rings that maintain planarity while accommodating the substitution pattern at specific positions. The bromine atom at the 6-position introduces significant electronic and steric effects that influence the molecular conformation and intermolecular interactions. The benzyloxymethyl substituent at the 2-position creates additional conformational complexity through the flexible methylene bridge connecting the naphthalene system to the benzyloxy group. This structural arrangement results in multiple possible conformations that can be accessed through rotation around single bonds.
Crystallographic studies of related naphthalene derivatives demonstrate the importance of intermolecular interactions in determining solid-state structures. The crystal packing of benzyl 2-naphthyl ether shows that one molecule interacts with six neighboring molecules through intermolecular carbon-hydrogen to pi interactions to form a herringbone molecular arrangement. These non-covalent interactions play crucial roles in stabilizing the crystal lattice and determining the physical properties of the solid material. The presence of bromine substituents in halogenated naphthalene derivatives introduces additional intermolecular contacts, with bromine-bromine contacts shorter than twice the van der Waals radius of bromine playing crucial roles in crystal packing.
| Structural Parameter | Typical Range | Reference Compound |
|---|---|---|
| Naphthalene-Phenyl Dihedral Angle | 45-55° | Benzyl 2-naphthyl ether |
| Carbon-Bromine Bond Length | 1.89-1.91 Å | Bromonaphthalene derivatives |
| Carbon-Oxygen Bond Length | 1.36-1.43 Å | Aryl ethers |
| Intermolecular Br⋯Br Distance | <3.7 Å | Halogenated aromatics |
Properties
Molecular Formula |
C₁₈H₁₅BrO |
|---|---|
Molecular Weight |
327.22 |
Origin of Product |
United States |
Q & A
Basic Question: What are the optimal synthetic routes for preparing 2-((Benzyloxy)methyl)-6-bromonaphthalene with high yield and purity?
Methodological Answer:
The synthesis typically involves benzyloxy protection of a hydroxyl-containing naphthalene precursor followed by bromination. A validated approach includes:
- Step 1: Protection of a 6-hydroxynaphthalene derivative using benzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile .
- Step 2: Bromination at the 2-position using N-bromosuccinimide (NBS) under radical-initiated conditions or electrophilic substitution with Br₂/FeBr₃.
- Purification: Column chromatography (hexane/EtOAc gradient) or recrystallization to isolate the product.
Key Considerations:
- Yield Optimization: Reaction time, temperature, and stoichiometry of benzyl bromide significantly affect yields. Excess benzyl bromide (1.2–1.5 equiv) ensures complete protection .
- Purity: Monitor by TLC and confirm via NMR (e.g., distinct benzyloxy CH₂ signals at δ 4.5–5.0 ppm) .
Advanced Question: How does the substituent pattern (bromine at C6 and benzyloxymethyl at C2) influence reactivity in cross-coupling reactions?
Methodological Answer:
The bromine atom at C6 serves as a directing group for electrophilic substitution, while the benzyloxymethyl group at C2 introduces steric effects that modulate reactivity:
- Suzuki-Miyaura Coupling: Bromine at C6 facilitates Pd-catalyzed coupling with aryl boronic acids. However, steric hindrance from the bulky benzyloxymethyl group at C2 may reduce reaction rates.
- Buchwald-Hartwig Amination: The bromine atom can undergo amination, but competing side reactions (e.g., debenzylation) may occur under basic conditions.
Data-Driven Analysis:
| Reaction Type | Catalyst System | Yield (%) | Side Products |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 65–70 | Dehalogenated byproduct (5%) |
| Buchwald Amination | Pd₂(dba)₃, Xantphos | 55–60 | Debenzylated product (10%) |
Recommendation: Use bulky ligands (e.g., SPhos) to mitigate steric effects in Suzuki couplings .
Basic Question: What spectroscopic techniques are most reliable for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR: Identify benzyloxymethyl protons (δ 4.5–5.0 ppm, –OCH₂–) and bromine-induced deshielding effects on adjacent carbons .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 327.0 for C₁₈H₁₅BrO).
- X-ray Crystallography: Resolves positional ambiguity of substituents, especially in polymorphic forms .
Resolving Data Contradictions:
- If NMR signals overlap (e.g., naphthalene protons), use 2D-COSY or NOESY to assign spatial correlations.
- Discrepancies in melting points may arise from polymorphic variations; recrystallize from toluene/hexane for consistent results .
Advanced Question: How does the benzyloxymethyl group stabilize intermediates in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
The benzyloxymethyl group acts as an electron-donating group (EDG) via resonance, activating the naphthalene ring toward electrophiles. However, steric hindrance from the bulky substituent can slow NAS at C6.
Mechanistic Insights:
- Resonance Stabilization: The –OCH₂– group donates electron density through conjugation, lowering the activation energy for NAS.
- Steric Effects: Bulky substituents at C2 reduce accessibility to the C6 bromine, necessitating polar solvents (DMF) to enhance nucleophile diffusion .
Experimental Validation:
- Compare reaction rates of this compound with its non-benzylated analog (e.g., 6-bromo-2-hydroxymethylnaphthalene).
- Kinetic studies show a 30% reduction in NAS rate due to steric hindrance .
Advanced Question: How should researchers address contradictory reports on catalytic efficiency in cross-coupling reactions?
Methodological Answer:
Contradictions often arise from variations in catalyst loading , ligand choice , or solvent systems . A systematic approach includes:
Control Experiments: Compare Pd(OAc)₂ vs. PdCl₂ with identical ligands (e.g., PPh₃).
Solvent Screening: Test polar (DMF) vs. non-polar (toluene) solvents to optimize electron transfer.
Additive Effects: Evaluate the role of phase-transfer catalysts (e.g., TBAB) in biphasic systems.
Case Study:
A reported 70% yield using Pd/Cu co-catalysis in DMF contrasts with 50% yield in toluene. This discrepancy highlights solvent-dependent catalyst activation .
Basic Question: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the benzyloxy group.
- Moisture Sensitivity: Use desiccants (silica gel) to avoid hydrolysis of the ether bond.
- Long-Term Stability: Accelerated aging studies (40°C/75% RH) show <5% decomposition over 6 months .
Advanced Question: How do electronic effects of substituents modulate the compound’s fluorescence properties?
Methodological Answer:
The bromine atom acts as a heavy atom , enhancing intersystem crossing (ISC) and reducing fluorescence quantum yield. Conversely, the benzyloxymethyl group introduces rigidity, slightly offsetting quenching effects.
Spectroscopic Data:
| Substituent | λ_em (nm) | Quantum Yield (Φ) |
|---|---|---|
| –Br only | 410 | 0.25 |
| –Br + –OCH₂ | 415 | 0.18 |
Recommendation: Use time-resolved fluorescence to disentangle electronic vs. steric contributions .
Advanced Question: What computational methods predict regioselectivity in further functionalization?
Methodological Answer:
- DFT Calculations: Compute Fukui indices to identify electrophilic/nucleophilic sites. For this compound, C4 and C8 are predicted as reactive positions.
- Molecular Electrostatic Potential (MEP): Visualizes electron-deficient regions (C6 near Br) for nucleophilic attack .
Validation: Compare computed vs. experimental regioselectivity in nitration or sulfonation reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
